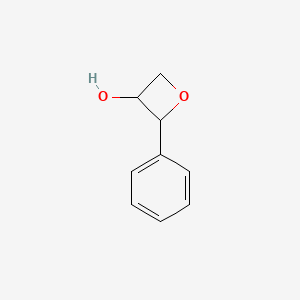

2-Phenyloxetan-3-ol

Description

Contextualization of Oxetane (B1205548) Chemistry within Heterocyclic Organic Synthesis

Heterocyclic organic synthesis is a mature and expansive field, yet the synthesis and application of strained ring systems like oxetanes present ongoing challenges and opportunities. The inherent ring strain of the four-membered ether, approximately 106 kJ·mol⁻¹, dictates its reactivity, making it susceptible to ring-opening reactions while also conferring a degree of conformational rigidity. sigmaaldrich.com Historically, the synthesis of oxetanes was considered challenging, often requiring multi-step procedures with modest yields. nih.gov However, recent advancements have led to more efficient and general methods for their preparation, including Williamson etherification of β-halo alcohols, cyclodehydration of 1,3-diols, and various cycloaddition reactions. acs.org These synthetic advancements have been pivotal in unlocking the potential of oxetanes in various scientific domains.

Significance of the Oxetane Ring System in Contemporary Chemical Research

The oxetane motif has emerged as a valuable building block in contemporary chemical research, particularly in the realm of drug discovery and medicinal chemistry. researchgate.netresearchgate.net Its small, polar, and three-dimensional nature allows it to serve as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups. acs.org This substitution can lead to significant improvements in a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, without drastically altering its core structure and biological activity. sigmaaldrich.comresearchgate.net The oxetane ring is found in several natural products and approved pharmaceuticals, most notably the anticancer drug paclitaxel (B517696) (Taxol®), where the oxetane moiety is believed to act as a conformational lock. acs.org

The table below summarizes some key physicochemical properties that can be modulated by the incorporation of an oxetane ring:

| Property | Impact of Oxetane Incorporation |

| Aqueous Solubility | Generally increased due to the polar ether linkage. |

| Metabolic Stability | Often enhanced by replacing metabolically labile groups. |

| Lipophilicity (logP) | Can be fine-tuned to optimize pharmacokinetic profiles. |

| Conformation | The rigid ring system can lock molecules into bioactive conformations. |

Overview of Research Trajectories for 2-Phenyloxetan-3-ol and Analogous Oxetanols

Research into 2-Phenyloxetan-3-ol specifically is still emerging. A notable study identified both trans- and cis-2-phenyloxetan-3-ol in the hydrosol of Cinnamomum osmophloeum Kanehira, a plant endemic to Taiwan. nih.govresearchgate.netnih.gov This research highlighted their potential as novel inhibitors of phosphodiesterase type five (PDE5), an enzyme implicated in erectile dysfunction. nih.govresearchgate.netnih.gov The IC50 values for trans- and cis-2-phenyloxetan-3-ol were reported to be 4.37 µM and 3.40 µM, respectively, indicating significant inhibitory activity. nih.govresearchgate.netnih.gov

While detailed synthetic and reactivity studies on 2-Phenyloxetan-3-ol are not yet widely published, the broader class of aryloxetanols has been the subject of more extensive investigation. For instance, 3-aryloxetan-3-ols are recognized as valuable synthetic intermediates. acs.org Their reactivity is characterized by the ability of the tertiary alcohol to be replaced by various nucleophiles, and they can undergo acid-mediated dehydroxylation. acs.org

The general research trajectories for oxetanols, including 2-phenyloxetan-3-ol and its analogs, can be summarized as follows:

Synthesis: Development of stereoselective and efficient methods for the preparation of substituted oxetanols. This includes exploring various starting materials and catalytic systems.

Reactivity: Investigating the ring-opening and substitution reactions of the oxetane ring and the hydroxyl group to generate diverse molecular scaffolds.

Medicinal Chemistry: Incorporating the oxetanol motif into larger molecules to improve their drug-like properties and to explore their potential as bioactive agents.

The following table provides a comparative overview of the research focus on 2-Phenyloxetan-3-ol and the more broadly studied 3-Aryloxetan-3-ols:

| Research Area | 2-Phenyloxetan-3-ol | 3-Aryloxetan-3-ols |

| Natural Occurrence | Identified in Cinnamomum osmophloeum hydrosol. nih.govresearchgate.netnih.gov | Not as commonly reported as natural products. |

| Biological Activity | PDE5 inhibition. nih.govresearchgate.netnih.gov | Primarily studied as synthetic intermediates. |

| Synthetic Methods | Specific, high-yield syntheses are not yet well-documented in the public domain. | Various synthetic routes are established, often starting from 3-oxetanone. |

| Reactivity Studies | Limited published data. | Extensively studied for substitution and ring-opening reactions. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-phenyloxetan-3-ol |

InChI |

InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |

InChI Key |

NYSJWCOGGURCCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(O1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyloxetan 3 Ol and Its Structural Analogs

Strategies for Oxetane (B1205548) Ring Construction

The fundamental approaches to oxetane ring formation primarily involve intramolecular cyclization reactions or cycloaddition reactions.

Intramolecular cyclization, particularly through C–O bond formation, remains a cornerstone strategy for oxetane synthesis. This typically involves the nucleophilic attack of an alkoxide onto an electrophilic carbon center within the same molecule, often a 1,3-disposition. The Williamson ether synthesis, a base-mediated nucleophilic substitution, is a common method. Due to the inherent ring strain, these cyclizations often require the presence of a good leaving group and a strong base to deprotonate the alcohol, facilitating the nucleophilic attack. For instance, converting a 1,3-diol into a derivative with a leaving group at one end and a free hydroxyl at the other, followed by base treatment, can yield the oxetane acs.orgmagtech.com.cnresearchgate.net.

A notable example involves the synthesis of oxetan-3-one derivatives, which can then be further elaborated. Carreira and coworkers developed a route to oxetan-3-one involving intramolecular cyclization of a functionalized precursor, which was then deprotected to yield the cyclic ketone acs.org. Another strategy involves the conversion of epoxides to oxetanes via ring opening with nucleophiles bearing leaving groups, followed by base-induced cyclization acs.org.

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene, leading directly to the formation of oxetanes researchgate.netmdpi.commendeley.comnih.govresearchgate.netresearchgate.netillinois.edu. This method is particularly effective for synthesizing highly substituted oxetanes and can be influenced by the electronic nature of the alkene. Electron-rich alkenes, such as enol ethers and silyl (B83357) enol ethers, often react efficiently with carbonyl compounds to yield oxetanes with good regioselectivity. The reaction proceeds via a biradical intermediate formed from the excited carbonyl and the ground-state alkene. While the Paternò–Büchi reaction is a versatile tool, controlling stereochemistry can be a challenge, and it is often applied to the synthesis of various oxetane-containing natural products mdpi.comresearchgate.net.

Advanced Synthetic Techniques for Substituted Oxetanes

Beyond classical methods, more sophisticated techniques have emerged to address the synthesis of complex and stereochemically defined oxetanes.

The generation and manipulation of highly reactive and unstable intermediates, such as organolithium species, are significantly enhanced by employing flow microreactor systems researchgate.netresearchgate.netresearchgate.netnii.ac.jpingentaconnect.comrsc.orgnih.gov. For the synthesis of 2,2-disubstituted oxetanes, the deprotonation of 2-phenyloxetane (B1633447) using a strong base like s-butyllithium can generate the transient intermediate 2-phenyloxetan-2-yl lithium. Flow chemistry allows for precise control over residence time and temperature, enabling the generation and immediate trapping of this unstable species with various electrophiles at higher temperatures than typically required in batch mode (e.g., -40 °C instead of -78 °C) researchgate.netresearchgate.netnii.ac.jp. This approach offers a mild, sustainable, and efficient route to functionalized 2-phenyloxetanes, improving yields and selectivity compared to traditional batch processes researchgate.netresearchgate.netnih.gov.

Table 1: Flow Microreactor Synthesis of 2,2-Disubstituted Oxetanes

| Starting Material | Electrophile | Base | Conditions | Product | Yield | Reference |

| 2-Phenyloxetane (1) | Chlorotrimethylsilane | s-BuLi | Flow microreactor, controlled residence time | 2-Trimethylsilyl-2-phenyloxetane | 85% | researchgate.net |

| 2-Phenyloxetane (1) | Electrophile (various) | s-BuLi | Flow microreactor, controlled residence time | 2-Substituted-2-phenyloxetanes | Mod-Good | researchgate.netresearchgate.net |

Biocatalysis offers an environmentally friendly and highly selective approach to chiral molecule synthesis beilstein-journals.org. Chemo-enzymatic strategies have been developed for the stereoselective synthesis of oxetanes, often involving the enantioselective reduction of haloketones using whole-cell biocatalysts, followed by stereospecific cyclization of the resulting enantioenriched halohydrins mdpi.comnih.govnih.govresearchgate.netresearchgate.net. Baker's yeast, for instance, has demonstrated high efficiency and enantioselectivity in the bioreduction of α-, β-, and γ-chloroalkyl arylketones to the corresponding chlorohydrins, which can then be cyclized under basic conditions to afford chiral α-aryl-substituted oxetanes, such as (S)-2-phenyloxetane, with high enantiomeric purity mdpi.com.

Engineered halohydrin dehalogenases (HHDHs) have also emerged as powerful tools for both the enantioselective formation and ring-opening of oxetanes nih.govresearchgate.netresearchgate.net. These enzymes can catalyze the stereoselective kinetic resolution of chiral oxetanes or the formation of chiral oxetanes from suitable precursors, achieving high yields and enantioselectivities (often >99% ee) nih.govresearchgate.netresearchgate.net. This biocatalytic platform is scalable and can be integrated into cascade systems, providing access to both enantiomers of chiral oxetanes and related alcohols nih.govresearchgate.netresearchgate.net.

Table 2: Chemo-Enzymatic Synthesis of Chiral Oxetanes

| Starting Material / Precursor | Biocatalyst / Enzyme | Reaction Type | Product (Enantiomer) | Yield | Enantiomeric Excess (ee) | Reference |

| α-Chloroalkyl arylketones | Baker's yeast | Bioreduction/Cyclization | (S)-2-Phenyloxetane | High | Up to 95:5 er | mdpi.com |

| Racemic 3-chloro-1-phenylpropan-1-ol | Engineered HHDH | Dehalogenation | (R)-3-chloro-1-phenylpropan-1-ol | 49% | >99% ee | nih.govresearchgate.net |

| Racemic 2-phenyl-oxetane | Engineered HHDH | Ring opening | (S)-1,3-disubstituted alcohol | 53% | >99% ee | nih.govresearchgate.net |

| Chloroalkyl arylketones | Engineered HHDH | Bioreduction/Cyclization | Chiral α-aryl-oxetanes | 30-49% | 86- >99% ee | nih.govresearchgate.net |

Derivatization Reactions of 2-Phenyloxetan-3-ol and Related Oxetanols

The presence of a hydroxyl group at the 3-position of 2-phenyloxetan-3-ol and related oxetanols makes them amenable to a wide range of derivatization reactions, enabling the synthesis of diverse functionalized molecules.

Fluorination and Chlorination: The tertiary alcohol at the 3-position can be replaced by halogens. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST), XtalFluor, or Deoxo-Fluor, often in moderate to good yields, with tolerance for various aryl substituents acs.orgethz.ch. Chlorination can be accomplished using methanesulfonyl chloride and triethylamine, yielding 3-chlorooxetanes acs.orgethz.ch.

Dehydroxylation: The hydroxyl group can be removed under acidic conditions with a hydride donor, such as trifluoroacetic acid and triethylsilane, to yield 3-aryl oxetanes. This transformation is analogous to replacing common isopropyl groups in medicinal chemistry acs.orgethz.ch.

Reactions with Diols: Oxetan-3-ols can act as 1,2-bis-electrophiles in Brønsted acid-catalyzed annulation reactions with 1,2-diols, forming 1,4-dioxanes. These dioxane products can be further functionalized through oxidation, alkylation, or other transformations acs.org.

Functionalization via C-O Activation: The C-OH bond in oxetanols can be activated by Lewis acids or metal catalysts, enabling reactions such as Friedel-Crafts alkylations with phenols to form 3,3-diaryloxetanes researchgate.netmdpi.com. Similarly, activation can facilitate reactions with thiols to produce oxetane sulfides, which serve as bioisosteres for thioesters researchgate.net.

Ring-Opening and Rearrangement Reactions: While the oxetane ring itself is generally stable under many conditions, it can be opened or rearranged under specific catalytic conditions. For example, Lewis acids can activate oxetanes for nucleophilic attack illinois.edu. Rhodium(I)-catalyzed reactions of oxetanols with alkynes can lead to the formation of dihydropyrans through a cascade of ring-opening and cycloaddition steps nih.govrsc.orgrsc.org.

Table 3: Derivatization Reactions of Oxetan-3-ols

| Starting Material / Oxetanol | Reagent / Catalyst | Product Type | Yield | Notes | Reference |

| 3-Aryloxetan-3-ols | DAST, XtalFluor, Deoxo-Fluor | 3-Fluorooxetanes | 40-70% | Yields can vary with aryl substituents. | acs.orgethz.ch |

| 3-Phenyloxetan-3-ol | MsCl, Et3N | 3-Chloro-3-phenyloxetane | 42% | Potential for elimination to form propenal byproduct. | acs.orgethz.ch |

| 3-(p-methoxyphenyl)oxetan-3-ol | TFA, Et3SiH | 3-(p-methoxyphenyl)oxetane | Good | Dehydroxylation; successful for electron-donating aryl groups. | acs.orgethz.ch |

| 3-Aryloxetan-3-ols | Brønsted Acid (e.g., Tf2NH) + 1,2-Diols | 1,4-Dioxanes | High | Acts as 1,2-bis-electrophiles; products can be further functionalized. | acs.org |

| 3,3-Diaryloxetanes | Pd/C, H2 | De-arylated products | - | Hydrogenation of aryl rings. | researchgate.net |

| Oxetan-3-ols | Li catalyst + Phenols | 3,3-Diaryloxetanes | Good | Friedel-Crafts alkylation, forms isosteres for benzophenones. | researchgate.netmdpi.com |

| Oxetan-3-ols | Li catalyst + Thiols | Oxetane sulfides | Good | Bioisosteres for thioesters. | researchgate.net |

| 2-Substituted Oxetanols | Rh(I) catalyst + Alkynes | Dihydropyrans | Mod-Good | Tandem C(sp3)–C(sp3) cleavage and annulation. High enantioselectivity with chiral ligands. | nih.govrsc.orgrsc.org |

Compound List

2-Phenyloxetan-3-ol

Oxetane

Oxetan-3-one

2-Phenyloxetane

2-Phenyloxetan-2-yl Lithium

Paclitaxel (B517696) (Taxol)

Merrilactone A

(S)-Styrene oxide

(S)-2-Phenyltetrahydrofuran

3-Halooxetanes

3-Fluorooxetanes

3-Chlorooxetane

3-Aryloxetan-3-ols

3,3-Disubstituted Oxetanes

3-Phenyloxetan-3-ol

2,4-Substituted Oxetanes

3-Amido Oxetanes

2-Oxazolines

3-Phenyloxet-2-ene

2-Phenylpropenal

(2R,3R)-2-Phenyloxetan-3-ol

(S)-2-Phenyloxetane

2-(2-Hydroxyphenyl)oxetan-3-ol

3-(4-Methoxyphenyl)oxetan-3-ol

3,3-Diaryloxetanes

3-Oxetanyllithium

3-Oxetanyl trifluoromethanesulfonate (B1224126)

3-Oxetane sulfides

3-(4-(Benzyloxy)phenyl)oxetan-3-ol

4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate

2-Bromo-1,3-difluorobenzene

3-(2-Bromo-3-fluoro-phenoxy)-8-fluoro-2-methyl-quinoline

3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline

Stereochemical Investigations and Asymmetric Synthesis of 2 Phenyloxetan 3 Ol Derivatives

Principles of Chirality and Stereoisomerism in Oxetane (B1205548) Systems

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. nih.govnih.gov In oxetane systems, chirality most often arises from a carbon atom connected to four different substituents. nih.gov For 2-phenyloxetan-3-ol, both the C2 carbon (bearing the phenyl group and hydrogen) and the C3 carbon (bearing the hydroxyl group and hydrogen) are chiral centers. The presence of two chiral centers means that four distinct stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The relationship between these stereoisomers is defined as follows:

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. nih.govtru.ca For 2-phenyloxetan-3-ol, the (2R, 3R) and (2S, 3S) isomers are an enantiomeric pair, as are the (2R, 3S) and (2S, 3R) isomers. Enantiomers share identical physical properties except for their interaction with plane-polarized light. tru.ca

Diastereomers are stereoisomers that are not mirror images of each other. tru.ca This occurs when a molecule has two or more stereocenters and differs in configuration at only some of them. tru.ca For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Diastereomers have different physical and chemical properties. uou.ac.in

In the context of 2,3-disubstituted oxetanes, diastereomers are often referred to using cis and trans nomenclature. The cis isomer has the substituents on the same side of the ring, while the trans isomer has them on opposite sides. The oxetane ring itself is not planar but exists in a puckered conformation, which further influences the spatial relationship between substituents. illinois.edu This three-dimensionality is a key feature that medicinal chemists exploit to fine-tune the properties of drug candidates. nih.gov

Diastereoselective Synthesis of Phenyloxetane Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. A common and powerful method for synthesizing oxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. researchgate.netnih.gov The diastereoselectivity of this reaction can be influenced by the nature of the reactants and reaction conditions, often proceeding through a diradical intermediate whose stability dictates the stereochemical outcome. researchgate.net

Another key strategy for diastereoselective oxetane synthesis is the intramolecular cyclization of a 1,3-diol precursor. By controlling the stereochemistry of the diol, one can dictate the relative configuration of the resulting oxetane. For instance, Nelson and co-workers demonstrated a stereocontrolled synthesis where syn- and anti-1,3-diols were converted into trans- and cis-2,4-disubstituted oxetanes, respectively. acs.org This method relies on a double inversion mechanism, proceeding through an acetoxybromide intermediate followed by cyclization with sodium hydride, ultimately resulting in retention of stereochemistry from the diol. acs.org

The table below illustrates examples of diastereoselective reactions leading to oxetane derivatives.

| Reaction Type | Substrate(s) | Key Reagents/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Paternò-Büchi Reaction | Benzoylformate ester, 2-methylfuran | hν (light), Zeolite | exo-adduct | >98:2 |

| Intramolecular Cyclization | syn-1,3-diol derivative | 1. Acetyl bromide; 2. DIBAL; 3. NaH | trans-Oxetane | Complete inversion at cyclizing center |

| Intramolecular Cyclization | anti-1,3-diol derivative | 1. Acetyl bromide; 2. DIBAL; 3. NaH | cis-Oxetane | Complete inversion at cyclizing center |

Enantioselective Methodologies for Oxetane Scaffolds

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov

Chiral catalysts are used in small, substoichiometric amounts to create a chiral environment that favors the formation of one enantiomer of the product. An early example involved the enantioselective reduction of β-halo ketones using a chiral reducing agent generated from lithium borohydride (B1222165) and a chiral ligand, followed by Williamson ether cyclization to yield 2-aryl-substituted oxetanes with high enantiomeric excess (ee). acs.org

More recent methods have employed transition metal catalysts. For instance, a chiral copper(II) complex was used in a formal [2+2] cycloaddition between silyl (B83357) enol ethers and trifluoropyruvate to produce highly functionalized oxetanes with excellent yields, diastereoselectivities, and enantioselectivities. nih.govbeilstein-journals.org Similarly, chiral iridium photocatalysts have been developed for the Paternò-Büchi reaction, enabling the synthesis of oxetane products in excellent enantiomeric excess through a mechanism involving hydrogen bonding between the catalyst and the substrate. nih.govbeilstein-journals.org N-heterocyclic carbene (NHC) catalysis has also been applied to the [2+2] annulation of trifluoromethyl ketones and allenoates, yielding 2-alkylideneoxetanes with good diastereoselectivity. nih.gov

The following table summarizes selected enantioselective methods using chiral catalysts.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Ru(II) Complex | Asymmetric Hydrogenation (DKR) | α-Aryloxy aldehydes | Up to 79% |

| Chiral Iridium Photocatalyst | Paternò-Büchi Reaction | Quinolones, Ketoesters | Excellent |

| Chiral Copper(II) Complex | Formal [2+2] Cycloaddition | Silyl enol ethers, Trifluoropyruvate | Very High |

| Chiral Phosphoric Acid | Asymmetric Dearomatization | β-Naphthols, α-(7-indolyl)methanols | Moderate |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. wikipedia.org This strategy has been successfully applied to the synthesis of oxetanes.

For example, sugars have been employed as chiral auxiliaries to synthesize stereoisomers of oxetin, a natural product. acs.org The inherent chirality of the sugar molecule guides the formation of the oxetane ring with the desired stereochemistry through a Williamson etherification approach. acs.org Another example involves the use of Evans auxiliaries for diastereoselective halocyclization reactions, which can be precursors to chiral oxetanes. illinois.edu The auxiliary creates a sterically hindered environment that forces an incoming reagent to attack from a specific face, thus controlling the stereochemistry of the newly formed bond. illinois.edu

The table below provides examples of the use of chiral auxiliaries in syntheses relevant to oxetane formation.

| Chiral Auxiliary | Reaction Type | Substrate | Outcome |

|---|---|---|---|

| Sugar-derived aldehyde | Williamson Etherification | Acyclic precursor for Oxetin | Control over stereochemistry of the final oxetane ring |

| Evans Auxiliary | Diastereoselective Halocyclization | Unsaturated N-acyloxazolidinone | Formation of a specific diastereomer of the halohydrin precursor |

| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Petasis Reaction | Boronic acid, glyoxylic acid | Diastereoselective formation of a morpholinone derivative, a precursor to chiral tetrahydroisoquinolines |

Mechanistic Studies of Reactions Involving 2 Phenyloxetan 3 Ol and Oxetane Systems

Mechanisms of Oxetane (B1205548) Ring-Opening Processes

The significant ring strain of the oxetane ring, approximately 106-107 kJ/mol, is a primary thermodynamic driving force for ring-opening reactions. researchgate.netresearchgate.net This inherent strain, while less than that of a three-membered epoxide ring, renders the oxetane susceptible to cleavage under various conditions, including cationic and nucleophilic pathways. researchgate.net Theoretical studies indicate that while the ring strain is high, the activation energy for ring-opening can be substantial, meaning cleavage is not always a trivial task and often requires activation. researchgate.net

Cationic ring-opening polymerization (CROP) is a major reaction pathway for oxetanes, proceeding through two primary competing mechanisms: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. researchgate.net The prevalence of one mechanism over the other is determined by the specific monomer chemistry and the reaction conditions. researchgate.net

The Active Chain End (ACE) mechanism involves a propagating polymer chain with a cation located at the chain end. researchgate.net This active end is typically a tertiary oxonium ion. The process begins with initiation, where an initiator (e.g., a protic acid) protonates the oxygen atom of an oxetane monomer, forming a secondary oxonium ion. This is then attacked by another monomer to create the propagating tertiary oxonium ion. rsc.org The chain grows as subsequent monomers nucleophilically attack the electrophilic carbon adjacent to the oxonium ion at the chain end, regenerating the active site with each addition. rsc.orgacs.org Kinetic studies have shown that this process can be controlled to produce well-defined polymers with predictable molecular weights and narrow distributions, particularly when transfer reactions are suppressed. acs.org

The Activated Monomer (AM) mechanism , conversely, involves the charge being located on the free monomer rather than the polymer chain end. researchgate.net In this pathway, a monomer is first activated (e.g., by protonation). The terminal hydroxyl group of the growing polymer chain then acts as a nucleophile, attacking the activated monomer. This mechanism is favored in the presence of protic species like alcohols or water, which can effectively compete for the protonated monomer.

The interplay between these mechanisms is complex. For instance, in the CROP of oxetane, investigations have identified "strain ACE species" (the active tertiary 1-oxoniacyclobutane ion) and more stable "strain-free ACE species" (where the active end has rearranged or complexed with a solvent molecule). acs.orgresearchgate.net The rate of polymerization can depend on the rate at which a monomer converts a stable or "dormant" species back into a living, propagating active center. acs.orgresearchgate.net

The oxetane ring can be opened by a wide array of nucleophiles. These reactions are typically facilitated by activation with a Brønsted or Lewis acid, which protonates or coordinates to the ring oxygen, making the ring carbons more electrophilic. researchgate.net The regioselectivity of the nucleophilic attack on an unsymmetrical oxetane like 2-phenyloxetan-3-ol is governed by a combination of steric and electronic factors.

Under acidic conditions, the reaction often proceeds with SN1-like character. A partial positive charge develops on the ring carbons, with the more stable carbocation being favored. For 2-phenyloxetan-3-ol, the C2 carbon is benzylic, and the C4 carbon is less substituted. The benzylic position (C2) can better stabilize a positive charge, making it the preferred site of attack for weak nucleophiles.

Under neutral or basic conditions, the reaction follows an SN2 mechanism. researchgate.net In this case, steric hindrance is the dominant factor. The nucleophile will preferentially attack the least sterically hindered carbon atom adjacent to the oxygen. For 2-phenyloxetan-3-ol, this would be the C4 position. Strong nucleophiles typically attack the less substituted carbon atom. researchgate.net Catalytic asymmetric ring-opening reactions of 3-substituted oxetanes have been developed using chiral Brønsted acids, enabling the synthesis of highly functionalized chiral molecules. rsc.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Oxetanes

| Condition | Controlling Factor | Favored Site of Attack | Mechanism |

| Acidic | Electronic (Carbocation Stability) | More substituted carbon | SN1-like |

| Basic/Neutral | Steric Hindrance | Less substituted carbon | SN2 |

Elucidation of Derivatization Reaction Mechanisms

The hydroxyl group of 2-phenyloxetan-3-ol allows for a range of derivatization reactions common to secondary alcohols, including dehydration, substitution, and elimination. These transformations can either compete with or be favored over ring-opening depending on the chosen reagents and conditions.

Substitution: The hydroxyl group of oxetan-3-ols can be substituted via mechanisms that involve the formation of a carbocation intermediate. For example, lithium-catalyzed Friedel-Crafts reactions of oxetan-3-ols with phenols result in the displacement of the hydroxy group to form 3,3-diaryloxetanes. dntb.gov.uanih.gov The mechanism involves activation of the alcohol by the Lewis acidic lithium cation, leading to its departure as water and the formation of a stabilized oxetane-3-carbocation. This electrophilic intermediate is then attacked by the nucleophilic phenol (B47542). nih.gov Depending on the regioselectivity of the phenol attack (para vs. ortho), the reaction can diverge. Para-selective attack leads to the 3,3-diaryl oxetane, while ortho-selective attack can lead to a tandem alkylation-ring-opening sequence, yielding dihydrobenzofurans. dntb.gov.uanih.gov This highlights the delicate balance between alcohol substitution and subsequent ring-opening. These reactions typically proceed via an SN1-like mechanism due to the formation of the carbocation intermediate. masterorganicchemistry.comyoutube.com

Dehydration (Elimination): The acid-catalyzed dehydration of the alcohol group in 2-phenyloxetan-3-ol would lead to the formation of an oxetene (a cyclic enol ether). The mechanism for the dehydration of a secondary alcohol typically proceeds via an E1 pathway. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (-OH₂⁺). libretexts.orgbyjus.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C3 position of the oxetane ring. libretexts.orgbyjus.com

Deprotonation to Form an Alkene: A base (such as H₂O or HSO₄⁻) abstracts a proton from an adjacent carbon (C2 or C4), and the electrons from the C-H bond form a π-bond, resulting in the oxetene product. libretexts.orgbyjus.com

An E2 mechanism is also possible, particularly with a strong, sterically hindered base. masterorganicchemistry.comlumenlearning.com This would be a concerted, one-step process where the base abstracts a proton from C2 or C4 at the same time as the C3-OH leaving group departs. masterorganicchemistry.comlibretexts.org The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.orgucsb.edu

The Paternò–Büchi reaction is not a derivatization of 2-phenyloxetan-3-ol itself, but rather the key photochemical mechanism for synthesizing the oxetane ring system. It is a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state.

The generally accepted mechanism involves the following steps:

Photoexcitation: The carbonyl compound (e.g., an aldehyde or ketone) absorbs a photon, promoting an electron from a non-bonding (n) or π orbital to an antibonding π* orbital, forming an excited singlet state (S₁). This can then undergo intersystem crossing to a more stable triplet state (T₁).

Intermediate Formation: The excited carbonyl compound reacts with the alkene. This is not a concerted reaction but proceeds via a diradical intermediate, which is formed by the creation of a new carbon-carbon or carbon-oxygen bond. The regioselectivity is determined by the relative stability of the possible diradical intermediates.

Ring Closure: The diradical intermediate undergoes spin inversion (if in the triplet state) and subsequent ring closure to form the four-membered oxetane ring.

The synthesis of a precursor to 2-phenyloxetan-3-ol via this method would involve the reaction of benzaldehyde (B42025) (the carbonyl component) with an appropriate vinyl alcohol equivalent (the alkene component).

Kinetic and Thermodynamic Considerations in Oxetane Reactivity

The reactivity of oxetanes is fundamentally governed by thermodynamic and kinetic factors. Thermodynamically, the high ring strain energy (approximately 106 kJ/mol or 25.5 kcal/mol) provides a strong driving force for reactions that lead to ring-opening, as this relieves the strain. researchgate.net This value is comparable to that of epoxides (approx. 27 kcal/mol) and significantly greater than that of tetrahydrofuran (B95107) (approx. 5.6 kcal/mol). acs.org

Kinetically, however, oxetane ring-opening is often less facile than that of epoxides. researchgate.net This is attributed to a higher activation energy for the cleavage of the four-membered ring. researchgate.netresearchgate.net DFT calculations have been employed to investigate the polymerization mechanism of oxetane, showing that after initial protonation, the activation energy for the first polymerization step is very low, facilitating the reaction. rsc.org However, the Gibbs free energy for the radical-mediated ring-opening of oxetanes is substantially higher than for epoxides, making such pathways kinetically unfavorable without specific catalytic activation. researchgate.net

The kinetics of CROP of oxetane can be complex, sometimes exhibiting non-steady-state behavior where the concentration of active species is not constant. acs.org The rate can be influenced by the rates of initiation, propagation, termination, and transfer reactions, as well as by the equilibrium between active and dormant species. acs.orgresearchgate.net For nucleophilic SN2 reactions, the rate is bimolecular, depending on the concentration of both the oxetane substrate and the nucleophile. byjus.comyoutube.com For SN1-type ring-openings, the rate-determining step is the formation of the carbocation, making the reaction rate dependent primarily on the substrate concentration. masterorganicchemistry.comyoutube.com

Table 2: Comparison of Ring Strain Energies for Cyclic Ethers

| Cyclic Ether | Ring Size | Approximate Ring Strain Energy (kJ/mol) |

| Oxirane (Epoxide) | 3 | 114 |

| Oxetane | 4 | 106 |

| Tetrahydrofuran (THF) | 5 | 23 |

| Oxane | 6 | 5 |

Data sourced from references researchgate.netutexas.edu.

Computational Chemistry and Theoretical Characterization of 2 Phenyloxetan 3 Ol

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the reactivity of organic molecules.

Reaction Pathway Analysis, including Transition State and Intermediate Characterization

A DFT study of 2-phenyloxetan-3-ol would typically investigate its formation, such as through the cyclization of a precursor, or its subsequent reactions, like ring-opening. beilstein-journals.orgresearchgate.net This analysis involves mapping the potential energy surface to identify the most likely reaction mechanism. Key steps include locating and characterizing the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—would be identified. Frequency calculations are then used to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction path. wuxiapptec.com

Energetic Profiles and Activation Energy Calculations

Table 5.1: Illustrative Energetic Data for a Hypothetical Reaction Pathway This table is for illustrative purposes only, as specific data for 2-phenyloxetan-3-ol is not available.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | -5.0 |

| Transition State 2 | +15.0 |

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of a molecule. For 2-phenyloxetan-3-ol, these calculations would be used to determine fundamental properties like molecular orbital energies (HOMO-LUMO gap), electron distribution, and dipole moments. This information is vital for understanding the molecule's reactivity, stability, and spectroscopic properties. While computationally more demanding than DFT, ab initio methods serve as a benchmark for accuracy.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure of 2-phenyloxetan-3-ol is not static. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. mdpi.com By simulating the motions of the atoms based on a given force field, MD can identify the most stable conformations (low-energy states) and the energy barriers between them. For 2-phenyloxetan-3-ol, this would involve analyzing the puckering of the oxetane (B1205548) ring and the orientation of the phenyl and hydroxyl substituents. acs.org Understanding the preferred conformations is essential as the molecule's shape can significantly influence its reactivity and biological interactions. semanticscholar.org

Theoretical Studies of Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. researchgate.net Theoretical models can account for these effects in two primary ways: explicit models, where individual solvent molecules are included in the simulation, and implicit (or continuum) models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov For 2-phenyloxetan-3-ol, computational studies would investigate how different solvents stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energetic profile and potentially favoring one reaction pathway over another.

Advanced Spectroscopic and Spectrometric Characterization of 2 Phenyloxetan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Phenyloxetan-3-ol, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, are crucial for structural and stereochemical assignments.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, with electronegative atoms and π-electron systems causing downfield shifts. Coupling constants (J values) reveal information about the number of bonds separating coupled protons and their dihedral angles, aiding in the determination of relative stereochemistry.

For 2-Phenyloxetan-3-ol, the ¹H NMR spectrum would be expected to display signals corresponding to:

Phenyl Protons: Aromatic protons typically resonate as complex multiplets in the δ 7.0–7.5 ppm range, reflecting the electronic environment and substitution pattern of the phenyl ring.

Hydroxyl Proton: The proton of the hydroxyl group (-OH) usually appears as a singlet, often broad due to exchange with solvent or trace impurities. Its chemical shift can vary significantly (δ 1–5 ppm, or further downfield if hydrogen-bonded) but is generally exchangeable with D₂O.

Oxetane (B1205548) Ring Protons: The oxetane ring contains a methine proton (at C2, bearing the phenyl group) and a methylene (B1212753) group (at C4). The proton at C2 would be coupled to the protons at C4. The methylene protons at C4 are likely diastereotopic due to the chiral center at C2, potentially leading to distinct signals and complex splitting patterns. For instance, in analogous compounds like 2-phenethyl-3-phenyloxetan-3-ol rsc.org or 2-substituted-2-phenyloxetanes rsc.org, oxetane ring protons are observed in the δ 2.6–4.7 ppm range. The specific chemical shifts and coupling patterns would be diagnostic for the relative stereochemistry between the phenyl group at C2 and the hydroxyl group at C3.

¹³C NMR spectroscopy directly reveals the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, with its chemical shift indicating its hybridization state and electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

For 2-Phenyloxetan-3-ol:

Phenyl Carbons: Multiple signals are expected in the aromatic region (δ ~110–150 ppm).

Oxetane Ring Carbons: The carbon bearing the hydroxyl group (C3) would likely resonate in the δ 60–80 ppm range due to the deshielding effect of oxygen. The carbon bearing the phenyl group (C2) would also be deshielded, appearing in the δ 70–90 ppm range. The methylene carbons (C4) would typically resonate in the aliphatic region, likely δ 30–50 ppm.

Data from analogous compounds: For 2-(2-hydroxyphenyl)oxetan-3-ol nchu.edu.twnih.gov, aromatic carbons are observed around δ 119–147 ppm, and oxetane carbons in the δ 70–86 ppm range. For 2-substituted-2-phenyloxetanes rsc.org, aromatic carbons are around δ 123–147 ppm, and oxetane carbons range from δ 31–92 ppm.

Advanced 2D NMR techniques are indispensable for establishing the relative and absolute stereochemistry of molecules like 2-Phenyloxetan-3-ol, which possesses chiral centers.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Correlation): Correlates protons directly bonded to carbons, confirming assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two or three bonds, crucial for establishing connectivity, particularly between the phenyl ring, the oxetane ring carbons, and the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity between protons. This technique is vital for determining the relative stereochemistry of the chiral centers at C2 and C3. For instance, observing NOEs between the proton at C2 and specific protons of the oxetane ring, or between the hydroxyl proton and ring protons, can distinguish between diastereomers. The analysis of coupling constants (J values) in ¹H NMR spectra also contributes to stereochemical assignments nmrwiki.orgwordpress.comdocbrown.info.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and assessing purity.

General Principles: Electron ionization (EI) typically fragments molecules into a molecular ion (M⁺) and various fragment ions. The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern serves as a unique fingerprint for identification. GC-MS separates components of a sample based on their volatility and interaction with a stationary phase, then analyzes each separated component by MS.

Expected Data for 2-Phenyloxetan-3-ol: The molecular formula of 2-Phenyloxetan-3-ol is C₉H₁₀O, giving a molecular weight of approximately 134.17 g/mol . Therefore, a molecular ion peak (M⁺) at m/z 134 would be expected in its mass spectrum. Fragmentation might involve the loss of water (M-18), cleavage of the oxetane ring, or fragmentation of the phenyl group. For example, related compounds like 2-phenethyl-3-phenyloxetan-3-ol rsc.org show molecular ions and characteristic fragments, while 2-substituted-2-phenyloxetanes rsc.org exhibit peaks at m/z 105 (phenyl cation) and other fragments related to the substituents. GC-MS analysis would allow for the separation and identification of 2-Phenyloxetan-3-ol from any impurities, providing a measure of its purity based on the relative peak areas.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a powerful technique for determining the definitive three-dimensional structure of crystalline compounds, including their absolute configuration and solid-state conformation.

General Principles: This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the absolute configuration can be elucidated using anomalous dispersion effects, often quantified by the Flack parameter rsc.orgspectrabase.comethz.chnih.gov.

Application to 2-Phenyloxetan-3-ol: If suitable single crystals of 2-Phenyloxetan-3-ol can be grown, X-ray crystallography would provide unambiguous information about the relative and absolute stereochemistry at the C2 and C3 positions, as well as the precise spatial arrangement of the phenyl group and hydroxyl group within the oxetane ring.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

General Principles: Molecules absorb infrared radiation at frequencies corresponding to their vibrational modes (stretching and bending). Characteristic absorption bands are associated with common functional groups docbrown.infonist.govresearchgate.netyoutube.comdocbrown.info.

Expected Bands for 2-Phenyloxetan-3-ol:

O-H Stretch: A broad and strong absorption band in the region of ~3200–3600 cm⁻¹ would indicate the presence of the hydroxyl group.

C-H Stretches: Aliphatic C-H stretching vibrations from the oxetane ring would appear in the ~2850–3000 cm⁻¹ range. Aromatic C-H stretching from the phenyl group would be observed slightly above 3000 cm⁻¹ (~3030–3100 cm⁻¹).

C-O Stretches: The C-O stretching vibrations associated with the alcohol and the ether linkages within the oxetane ring are expected in the ~1050–1260 cm⁻¹ region.

Aromatic Ring Vibrations: Characteristic C=C stretching vibrations of the phenyl ring would appear in the ~1450–1600 cm⁻¹ region, along with C-H bending modes below 900 cm⁻¹.

Data from analogous compounds: FT-IR data for related phenyl-substituted oxetanols rsc.orgrsc.orgrsc.org show characteristic bands in these regions, typically including C-H stretching (~2900-3000 cm⁻¹), aromatic C=C (~1400-1600 cm⁻¹), and C-O stretching (~1000-1260 cm⁻¹).

Applications of 2 Phenyloxetan 3 Ol and Oxetane Scaffolds in Chemical Sciences

Monomers in Polymer Science and Materials Development

Oxetanes serve as valuable monomers for the synthesis of polyoxetanes, a class of polymers with tunable properties suitable for a range of material applications. The polymerization process and the resulting polymer characteristics are key to their utility.

Synthesis and Characteristics of Polyoxetanes

Polyoxetanes are primarily synthesized through cationic ring-opening polymerization (CROP) mechanisms wikipedia.orgrsc.orgmdpi.com. This process is initiated by Lewis acids, trialkyl oxonium salts, or carbocationic salts, often requiring counterions with low nucleophilicity, such as hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), to ensure propagation stability wikipedia.orgcdnsciencepub.com. The ring strain of the oxetane (B1205548) molecule (approximately 107 kJ/mol) drives this polymerization, which typically proceeds rapidly and exothermically wikipedia.orgrsc.orgtandfonline.com. The propagation center is a tertiary oxonium ion wikipedia.org.

The resulting polyoxetanes are generally amorphous thermoplastic polymers. Their characteristics include good thermal stability, with glass transition temperatures (Tg) often reported in the range of 50-70 °C mdpi.com. They also exhibit good mechanical properties, although some formulations can be brittle and require further modification mdpi.com. The polarity of the ether linkages within the polyoxetane backbone contributes to their solubility in various solvents and their potential for interaction with polar substrates mdpi.com.

| Polymer Type | Monomer Type | Polymerization Mechanism | Key Characteristics |

| Poly(oxetane) | Unsubstituted Oxetane | Cationic Ring-Opening | Amorphous thermoplastic, good thermal stability, polar backbone. |

| Poly(3-ethyl-3-hydroxymethyl oxetane) | 3-Ethyl-3-hydroxymethyl oxetane (EHO) | Cationic Ring-Opening | Hyperbranched structures possible, hydroxyl groups allow for further functionalization. |

| Poly(AMMO) | 3,3-Bis(azidomethyl)oxetane (BAMO) | Cationic Ring-Opening | Energetic polymer, high nitrogen content, potential for use in energetic materials. |

| Poly(OXMA) | (3-Ethyl-3-oxetanyl)methyl methacrylate (B99206) (OXMA) | Dual Cure (Cationic/Radical) | Hybrid properties, curable with both cations and radicals. |

Development of Functionalized Polyoxetane Materials

The presence of functional groups on the oxetane monomer or the ability to functionalize the polyoxetane backbone opens avenues for developing advanced materials mdpi.com. For instance, monomers like 3-ethyl-3-hydroxymethyl oxetane (EHO) allow for the synthesis of hyperbranched polyoxetanes with pendant hydroxyl groups, which can be further modified or used for crosslinking mdpi.comacs.org. These functionalized polyoxetanes have found applications in areas such as polymer electrolytes, fluorine-containing hydrophobic materials, and as components in hybrid networks mdpi.com.

Moreover, oxetane-based polymers can be designed as block copolymers, combining the properties of polyoxetanes with those of other polymer segments, such as poly(ethylene oxide) mdpi.comresearchgate.net. The incorporation of reactive functionalities, such as alkynes or azides, onto polyoxetane chains enables post-polymerization modification via "click" chemistry, allowing for precise control over the final material architecture and properties, making them suitable for drug delivery systems google.com. Oxetane resins are also utilized in coatings and adhesives due to their rapid polymerization, low viscosity, good adhesion, and low curing shrinkage toagoseiamerica.comgoogle.comube.com.

Versatile Precursors and Intermediates in Organic Synthesis

The oxetane ring's inherent strain makes it susceptible to ring-opening reactions, rendering oxetanes valuable precursors and intermediates in organic synthesis. Specifically, 2-phenyloxetan-3-ol, with its phenyl substituent and hydroxyl group, offers multiple points for chemical transformation. The ring can undergo regioselective nucleophilic attack, typically at the C2 position, leading to the formation of 1,3-difunctionalized compounds acs.orgresearchgate.net. This reactivity allows for the efficient synthesis of complex molecules, including pharmaceuticals and fine chemicals.

For example, nucleophilic ring opening of 2-phenyloxetan-3-ol with amines can yield 1,3-amino alcohol derivatives, while reaction with alcohols or thiols can produce 1,3-ether-alcohol or 1,3-thioether-alcohol structures, respectively. These transformations are crucial for building molecular complexity and accessing diverse chemical scaffolds. The hydroxyl group on the oxetane also provides a handle for further derivatization, such as esterification or etherification, before or after ring opening.

| Starting Material | Reagent/Conditions | Product Type | Key Transformation |

| 2-Phenyloxetan-3-ol | Primary/Secondary Amine (RNH₂/R₂NH) / Acid catalyst | 1,3-Amino alcohol derivative | Regioselective ring opening at C2 |

| 2-Phenyloxetan-3-ol | Alcohol (ROH) / Acid catalyst | 1,3-Ether-alcohol derivative | Regioselective ring opening at C2 |

| 2-Phenyloxetan-3-ol | Thiol (RSH) / Acid catalyst | 1,3-Thioether-alcohol derivative | Regioselective ring opening at C2 |

| 2-Phenyloxetan-3-ol | Grignard Reagent (RMgX) / Lewis acid catalyst | 1,3-Diol derivative (after aqueous workup) | Regioselective ring opening at C2 |

These transformations highlight the utility of 2-phenyloxetan-3-ol as a synthon for constructing molecules with specific functional group arrangements, which are often challenging to achieve through other synthetic routes acs.orgresearchgate.net.

Structural Motifs in Molecular Design

The oxetane ring's unique structural and electronic properties make it a powerful tool in molecular design, influencing three-dimensionality, polarity, and serving as a valuable bioisostere.

Influence on Molecular Three-Dimensionality and Polarity in Scaffold Design

The oxygen atom within the oxetane ring is electronegative, contributing to the ring's polarity and enabling it to act as a hydrogen bond acceptor researchgate.netvulcanchem.commdpi.com. This polarity can enhance aqueous solubility and influence interactions with biological macromolecules. The spatial arrangement of the oxetane ring and its substituents can also impact molecular recognition processes, affecting how a molecule fits into a binding pocket or interacts with other molecular entities vulcanchem.comnih.gov.

Isosteric Replacements in Chemical Structure Modification

Oxetanes have gained significant attention in medicinal chemistry as effective bioisosteres for various functional groups, most notably gem-dimethyl groups and carbonyl functionalities acs.orgresearchgate.netacs.orgresearchgate.netnih.gov. Replacing a gem-dimethyl group with an oxetane can often increase aqueous solubility and improve metabolic stability without a significant increase in lipophilicity acs.orgnih.gov. This is attributed to the oxetane's polarity and the absence of metabolically labile C-H bonds in the same positions as in a gem-dimethyl group.

As a carbonyl isostere, the oxetane ring can mimic the polar character and hydrogen-bonding capabilities of a carbonyl group, while offering improved metabolic stability and potentially different conformational preferences researchgate.netacs.orgmdpi.comresearchgate.net. This substitution can help circumvent carbonyl-specific enzymatic degradation, improve solubility, and provide novel intellectual property space researchgate.netacs.org. The oxetane motif can also reduce the basicity of adjacent amine functionalities, which is a valuable strategy for optimizing pharmacokinetic properties and selectivity in drug candidates nih.gov. For example, substituting morpholine (B109124) with a piperazine-oxetane moiety has been shown to improve metabolic stability and reduce basicity, leading to enhanced selectivity acs.orgnih.gov.

Compound List:

2-Phenyloxetan-3-ol

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Stereoselective Oxetane (B1205548) Transformations

The synthesis of chiral oxetanes is of significant interest due to their potential as building blocks in pharmaceuticals and other biologically active molecules. nih.gov A major focus of current research is the development of catalytic systems that can control the stereochemistry of oxetane formation and subsequent transformations with high precision.

A promising frontier in this area is the use of biocatalysis. researchgate.net While the enzymatic synthesis of chiral oxetanes has been an underdeveloped field, recent breakthroughs have demonstrated the potential of engineered enzymes. nih.govresearchgate.net Researchers have successfully engineered a unique halohydrin dehalogenase (HHDH) from Agrobacterium radiobacter AD1 to create a biocatalytic platform for the stereoselective synthesis and kinetic resolution of chiral oxetanes. nih.govdoaj.orgrepec.org This system can produce both (R)- and (S)-configured products with high stereoselectivity, achieving enantiomeric excesses exceeding 99% and yields up to 49%. nih.govresearchgate.net

This biocatalytic platform is notable for its efficiency, excellent enantioselectivity, and broad substrate scope, facilitating the synthesis of a variety of chiral oxetanes and γ-substituted alcohols on a preparative scale. doaj.orgrepec.org Importantly, these enzymatic processes are scalable for large-scale transformations at high substrate concentrations and can be integrated into efficient one-pot, one-catalyst cascade systems. researchgate.net The development of such biocatalytic systems expands the enzymatic toolbox for non-natural reactions and is expected to promote further exploration of enzymes like halohydrin dehalogenases in synthetic and pharmaceutical chemistry. doaj.orgrepec.org

| Catalyst System | Transformation | Key Advantages | Ref. |

| Engineered Halohydrin Dehalogenase (HHDH) | Enantioselective formation and ring-opening of oxetanes | High efficiency, excellent enantioselectivity (>99% ee), broad substrate scope, scalability | doaj.orgrepec.org |

| HheC variants (M1-M3) | Dehalogenation of γ-haloalcohols | Access to (R)- and (S)-configured products, high stereoselectivity | nih.gov |

| HheC variants (M4-M5) | Ring opening of oxetanes | High stereoselectivity, remarkable catalytic activity | nih.gov |

Integration of Photomechanochemical Approaches in Oxetane Synthesis and Reactivity

Photomechanochemistry, which combines light energy and mechanical force, is an emerging field in organic synthesis that offers unique reactivity, particularly under solvent-minimized conditions. beilstein-journals.org This approach is being explored for the synthesis of oxetanes, primarily through the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgnih.gov

Traditionally, the Paternò-Büchi reaction is induced by UV light. researchgate.net However, recent advancements have led to visible-light-mediated versions of this reaction. beilstein-journals.org The integration of mechanical activation, through techniques like ball milling, with these photochemical methods can enhance reaction efficiency and selectivity. beilstein-journals.org Photomechanochemical conditions have been successfully applied to photocatalyzed [2+2] cycloadditions, demonstrating the potential of this approach for oxetane synthesis. beilstein-journals.org

The key advantages of photomechanochemistry include:

Unique Reactivity: It enables transformations of fleeting excited states that may not be accessible through conventional methods. beilstein-journals.org

Sustainability: It often operates under solvent-free or solvent-minimized conditions, reducing waste. beilstein-journals.org

Efficiency: The combination of light and mechanical force can lead to more efficient and selective transformations. beilstein-journals.org

While the application of photomechanochemistry specifically to the synthesis of 2-phenyloxetan-3-ol has not been extensively reported, the general success of this approach for [2+2] cycloadditions suggests a promising avenue for future research. beilstein-journals.org

Green Chemistry Principles in the Synthesis of 2-Phenyloxetan-3-ol and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 2-phenyloxetan-3-ol. nih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net

Several strategies aligned with green chemistry are being applied to oxetane synthesis:

Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they are more atom-economical and generate less waste. jddhs.com The development of biocatalytic systems, as discussed in section 8.1, is a prime example of this principle in action. researchgate.net Gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols is another efficient, one-step method that aligns with green chemistry principles by avoiding hazardous diazo ketones. nih.gov

Safer Solvents and Reaction Conditions: A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. jddhs.com Research into solvent-free reactions or the use of greener solvents like water is ongoing. nih.gov Photomechanochemical approaches, which can be performed with minimal solvent, also contribute to this goal. beilstein-journals.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. jddhs.com Biocatalytic and some photocatalytic reactions often operate under mild conditions.

Renewable Feedstocks: While not yet widely implemented for oxetane synthesis, the use of starting materials derived from renewable resources is a key principle of green chemistry. jddhs.com

By integrating these principles, chemists are developing more sustainable and environmentally friendly methods for the synthesis of 2-phenyloxetan-3-ol and other valuable oxetane derivatives.

| Green Chemistry Principle | Application in Oxetane Synthesis | Example |

| Catalysis | Use of enzymes for stereoselective synthesis. | Engineered Halohydrin Dehalogenase for chiral oxetane formation. researchgate.net |

| Atom Economy | One-step synthesis from simple precursors. | Gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols. nih.gov |

| Safer Solvents | Minimizing or eliminating organic solvents. | Photomechanochemical approaches in ball mills. beilstein-journals.org |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure. | Biocatalytic transformations. researchgate.net |

Expanding the Scope of Oxetane Chemistry for Advanced Material Applications

The unique structural and physicochemical properties of the oxetane ring make it an attractive motif for the design of advanced materials, particularly in the field of medicinal chemistry. acs.orgnih.gov The incorporation of an oxetane moiety, such as in derivatives of 2-phenyloxetan-3-ol, can significantly improve the "drug-like" properties of a molecule. researchgate.net

Key impacts of incorporating an oxetane ring include:

Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility, metabolic stability, and lipophilicity. acs.org The small, polar nature of the heterocycle is particularly beneficial. nih.gov

Bioisosteric Replacement: The oxetane unit can serve as a bioisostere for other common functional groups, such as gem-dimethyl and carbonyl groups. researchgate.net This allows for the fine-tuning of a molecule's properties while maintaining its biological activity.

Conformational Locking: The rigid, nearly planar structure of the oxetane ring can act as a conformational lock, which can be important for binding to biological targets. nih.gov

The oxetane ring is present in several approved drugs, most notably the anticancer agent Paclitaxel (B517696) (Taxol) and its derivatives. nih.govwikipedia.org In these molecules, the oxetane ring is a crucial feature for microtubule binding. wikipedia.org The increasing use of oxetanes in drug discovery programs is driving the development of new synthetic methodologies and a deeper understanding of their structure-activity relationships. chemrxiv.org Beyond pharmaceuticals, the reactivity of the strained oxetane ring makes it a useful synthetic intermediate for creating more complex molecular architectures for various material applications. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyloxetan-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 2-Phenyloxetan-3-ol typically involves ring-opening or cyclization strategies. For example, epoxide ring-opening with phenyl Grignard reagents under controlled temperatures (0–5°C) can yield the oxetane scaffold. Solvent choice (e.g., THF or diethyl ether) and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) critically impact stereochemical outcomes and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate enantiomers, as noted in stereoisomer-specific preparations .

| Key Reaction Parameters | Impact on Yield/Purity |

|---|---|

| Temperature control | Minimizes side reactions (e.g., over-oxidation) |

| Solvent polarity | Affects reaction kinetics and stereoselectivity |

| Catalyst loading | Higher loadings may accelerate racemization |

Q. What spectroscopic techniques are most effective for characterizing 2-Phenyloxetan-3-ol, and what key spectral features should researchers analyze?

- Methodological Answer :

- NMR : ¹H NMR reveals distinct signals for the oxetane ring protons (δ 4.2–4.8 ppm) and hydroxyl group (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms the quaternary carbon adjacent to the hydroxyl (δ 70–75 ppm).

- IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-O-C asymmetric stretching (~1100 cm⁻¹) are diagnostic.

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 150.17 (C₉H₁₀O₂) .

- Chiral HPLC : Essential for differentiating enantiomers (e.g., rac-(2S,3R) vs. rac-(2R,3R)) using chiral stationary phases (e.g., amylose derivatives) .

Q. How does the stereochemistry of 2-Phenyloxetan-3-ol influence its physicochemical properties and reactivity in downstream applications?

- Methodological Answer : Enantiomeric forms exhibit divergent properties:

- Solubility : The (2S,3R) isomer may display higher aqueous solubility due to hydrogen-bonding orientation.

- Reactivity : Stereochemistry affects nucleophilic attack sites; e.g., the (2R,3R) isomer shows faster ring-opening in acidic conditions.

- Biological Activity : In drug discovery, enantiopure forms may bind differently to chiral targets (e.g., enzymes or receptors). Researchers should validate stereochemical assignments using X-ray crystallography or vibrational circular dichroism (VCD) .

Advanced Research Questions

Q. In kinetic studies of 2-Phenyloxetan-3-ol reactions, how can researchers resolve contradictions between theoretical reaction mechanisms and experimental data?

- Methodological Answer : Contradictions often arise from unaccounted intermediates or solvent effects. Strategies include:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles and identify transition states.

- Isotopic Labeling : Use of deuterated analogs (e.g., D-labeled hydroxyl groups) to track mechanistic pathways via kinetic isotope effects (KIEs) .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect transient intermediates .

Q. What strategies optimize the enantiomeric purity of 2-Phenyloxetan-3-ol during synthesis, and how can chiral chromatography be applied effectively?

- Methodological Answer :

- Asymmetric Catalysis : Chiral oxazaborolidine catalysts can achieve >90% enantiomeric excess (ee) in cyclization reactions.

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions.

- Chiral HPLC Optimization :

- Column : Chiralpak IG or OD-H (particle size 5 µm).

- Mobile Phase : Hexane:IPA (90:10) with 0.1% TFA.

- Flow Rate : 1.0 mL/min, UV detection at 254 nm .

Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions, and what analytical methods are critical?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72 hrs).

- Key Stability Indicators :

- Degradation Products : Identify via LC-MS (e.g., ring-opened aldehydes or ketones).

- Activation Energy : Calculate using Arrhenius plots to predict shelf-life.

- Safety Note : Use chemical-resistant gloves (e.g., nitrile) and fume hoods during handling, as thermal degradation may release volatile byproducts .

Data Contradiction and Analysis

Q. How can researchers address discrepancies in reported biological activity data for 2-Phenyloxetan-3-ol derivatives?

- Methodological Answer : Contradictions may stem from assay variability or impurities. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.